![molecular formula C16H17FN2O B2707439 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile CAS No. 2329429-93-6](/img/structure/B2707439.png)
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.
Wirkmechanismus
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile acts as a competitive inhibitor of GABA-AT, preventing the breakdown of GABA and leading to increased levels of this neurotransmitter in the brain. This results in a reduction in neuronal excitability and seizure activity, as well as potential therapeutic effects in addiction and anxiety.
Biochemical and Physiological Effects:
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been shown to increase brain levels of GABA, leading to a reduction in neuronal excitability and seizure activity. It has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile is its high potency and selectivity for GABA-AT, making it a valuable tool for studying the role of GABA in various neurological disorders. However, its high potency may also lead to off-target effects and potential toxicity, which need to be carefully monitored in experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile, including:
1. Further exploration of its therapeutic potential in various neurological disorders, including epilepsy, addiction, and anxiety.
2. Investigation of its potential as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitters.
3. Development of new analogs and derivatives of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile with improved potency, selectivity, and safety profiles.
4. Study of its pharmacokinetics and pharmacodynamics in humans to determine its potential as a clinical drug candidate.
5. Investigation of its potential as a treatment for other disorders such as schizophrenia, depression, and pain.
In conclusion, 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a clinical drug candidate.
Synthesemethoden
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 4-fluorophenylcyclopropanecarboxylic acid with piperidine and subsequent nitrile formation. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase brain levels of GABA, leading to a reduction in neuronal excitability and seizure activity. Additionally, 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in preclinical studies.
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-9-5-12(11-18)6-10-19/h1-4,12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDGLHZFNGETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.